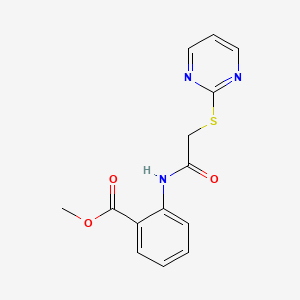
Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is an organic compound with the molecular formula C14H13N3O3S. This compound is characterized by the presence of a pyrimidine ring, a thioacetyl group, and a benzoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate typically involves the reaction of 2-aminopyrimidine with thioacetic acid to form 2-(2-pyrimidin-2-ylthio)acetamide. This intermediate is then reacted with methyl 2-aminobenzoate under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioacetyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s potential biological activities, such as anti-inflammatory and antimicrobial properties, are of interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or proteins, potentially inhibiting their function. The thioacetyl group may also play a role in modulating the compound’s biological activity by interacting with thiol groups in proteins .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-pyridin-2-ylthioacetylamino)benzoate
- Methyl 2-(2-thiazol-2-ylthioacetylamino)benzoate
- Methyl 2-(2-imidazol-2-ylthioacetylamino)benzoate
Uniqueness
Methyl 2-(2-pyrimidin-2-ylthioacetylamino)benzoate is unique due to the presence of the pyrimidine ring, which imparts specific electronic and steric properties that can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological profiles and chemical reactivity due to the distinct nature of the pyrimidine ring .
Properties
Molecular Formula |
C14H13N3O3S |
|---|---|
Molecular Weight |
303.34 g/mol |
IUPAC Name |
methyl 2-[(2-pyrimidin-2-ylsulfanylacetyl)amino]benzoate |
InChI |
InChI=1S/C14H13N3O3S/c1-20-13(19)10-5-2-3-6-11(10)17-12(18)9-21-14-15-7-4-8-16-14/h2-8H,9H2,1H3,(H,17,18) |
InChI Key |
RMYLRFYIFKXBED-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CSC2=NC=CC=N2 |
solubility |
>45.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


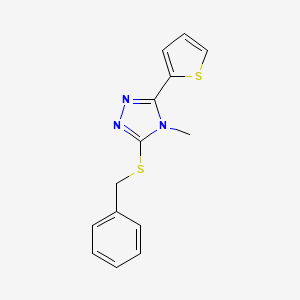
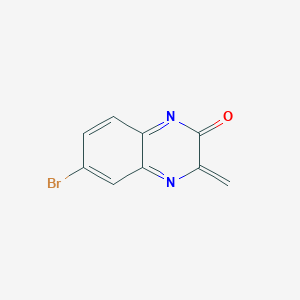
![2-methyl-3-phenyl-N-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B12216521.png)
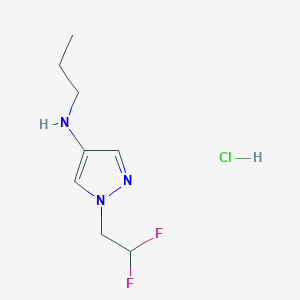
![1-(difluoromethyl)-N-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B12216529.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2,5-dimethylbenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12216530.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12216550.png)

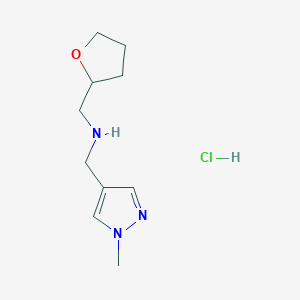
![7-(3,4-Dichlorophenyl)-3-(4-chlorophenyl)-6-hydropyrazolo[5,4-d]1,2,4-triazolo [4,3-e]pyrimidine](/img/structure/B12216559.png)

![1-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]-N-[(1-methyl-1H-pyrrol-2-yl)methyl]methanamine](/img/structure/B12216576.png)
![3-[(4-Amino-1,2,5-oxadiazol-3-yl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B12216581.png)
![2-(Benzo[d]furan-2-ylmethylene)-6-hydroxy-4-methyl-7-(piperidylmethyl)benzo[b] furan-3-one](/img/structure/B12216587.png)
